molecular formula C25H29BrN2O2 B4303622 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol

1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol

Cat. No.: B4303622
M. Wt: 469.4 g/mol
InChI Key: LJJRBOYJNVHOSW-UHFFFAOYSA-N
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Description

1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol (CAS: 835888-44-3, C21H28BrN3O5S, MW: 514.4331 g/mol) is a synthetic arylpiperazine derivative featuring a brominated naphthalene moiety linked via a propan-2-ol bridge to a 4-(4-ethylphenyl)piperazine group (Fig. 1).

Properties

IUPAC Name

1-(6-bromonaphthalen-2-yl)oxy-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29BrN2O2/c1-2-19-3-8-23(9-4-19)28-13-11-27(12-14-28)17-24(29)18-30-25-10-6-20-15-22(26)7-5-21(20)16-25/h3-10,15-16,24,29H,2,11-14,17-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJRBOYJNVHOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC4=C(C=C3)C=C(C=C4)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:

    Bromination of Naphthalene: The starting material, naphthalene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromo-2-naphthol.

    Etherification: The 6-bromo-2-naphthol is then reacted with 3-chloropropan-1-ol in the presence of a base like potassium carbonate to form 1-[(6-bromo-2-naphthyl)oxy]propan-2-ol.

    Piperazine Substitution: Finally, the intermediate is reacted with 4-(4-ethylphenyl)piperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

    Reduction: The bromine atom can be reduced to a hydrogen atom using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 1-[(6-bromo-2-naphthyl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-one.

    Reduction: 1-[(2-naphthyl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in receptor binding studies.

    Medicine: Investigated for its potential pharmacological properties, including as an anti-inflammatory or anticancer agent.

Mechanism of Action

The mechanism of action of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the brominated naphthalene and piperazine moieties suggests potential interactions with hydrophobic pockets and hydrogen bonding sites in biological macromolecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key Structural and Functional Differences

Naphthalene Substituents: The 6-bromo group in the target compound increases lipophilicity compared to non-halogenated analogs like Avishot (1-naphthyloxy). Bromine’s electron-withdrawing nature may also affect electronic interactions in receptor binding.

Piperazine Ring Modifications: 4-Ethylphenyl (target) vs. 2-methoxyphenyl (Avishot): The ethyl group provides hydrophobic interactions, while methoxy offers electron-donating effects, influencing receptor specificity (e.g., α1A-adrenoceptor affinity in Avishot).

Biological Implications :

  • Radiation countermeasures : ’s compound demonstrated efficacy due to its nitro and hydroxyethyl groups, which may stabilize free radicals.
  • Antimicrobial activity : Chlorophenyl substituents () enhance antibacterial effects, suggesting halogenation’s role in targeting bacterial membranes.

Research Findings and Structure-Activity Relationships (SAR)

  • α1A-Adrenoceptor Binding: Molecular docking studies () reveal that 2-methoxyphenyl on piperazine forms critical π-π interactions with receptor residues, while the propan-2-ol bridge aligns with hydrophilic pockets. The target compound’s 4-ethylphenyl group may similarly engage hydrophobic receptor regions.
  • Substituent Inversion Effects: notes that reversing substituent positions (e.g., nitro and methoxy) reduces efficacy, emphasizing the importance of spatial arrangement.
  • Halogenation : Bromine (target) and chlorine () improve lipophilicity and target engagement in hydrophobic environments, but may increase metabolic stability compared to polar groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol

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